

# Efficacy of Lanostane Derivatives as Enzyme Inhibitors: A Comparative Guide

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## *Compound of Interest*

Compound Name: *Lanostane*

Cat. No.: *B1242432*

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This guide provides a comparative analysis of the efficacy of various **lanostane** derivatives as inhibitors of a range of clinically relevant enzymes. The data presented herein is collated from recent studies to facilitate an objective evaluation of their potential as therapeutic agents.

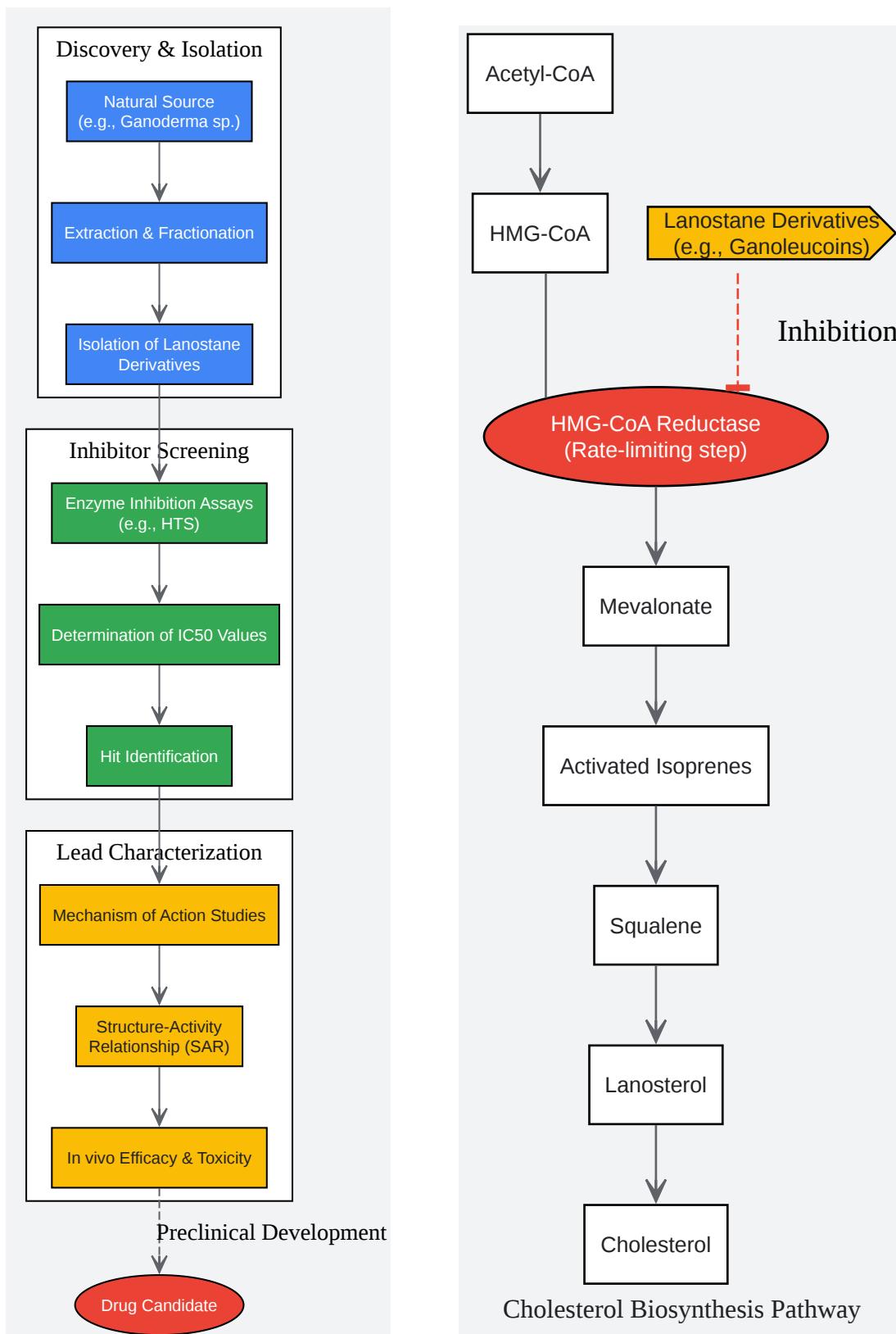
## Comparative Efficacy of Lanostane Derivatives

The inhibitory activities of selected **lanostane** derivatives against various enzymes are summarized below. The data, presented as IC<sub>50</sub> values, highlight the diverse potential of this class of triterpenoids.

Lanostane Derivative Class/Name	Enzyme Target	IC50 (μM)	Source Organism/Method
Synthetic Lanostane Derivatives	DNA Topoisomerase II	1.86 - 149.97	Synthesis from 3- oxolanost-9(11)-en- 24S,25-diol isolated from <i>Pinus</i> <i>luchuensis</i> [1]
Methyl Ganoderate A	Fatty Acid Amide Hydrolase (FAAH)	Displayed 61% inhibition at 100 μM	<i>Ganoderma</i> <i>lucidum</i> [2]
Lanostane Triterpenes (18 compounds)	Acetylcholinesterase	9.40 - 31.03	<i>Ganoderma</i> <i>lucidum</i> [3]
Ganoleucoins A–P & known triterpenes	HMG-CoA Reductase	Stronger inhibition than atorvastatin (qualitative)	<i>Ganoderma</i> <i>leucocontextum</i> [4]
Ganoleucoins M, N, and P	α-Glucosidase	13.6, 2.5, and 5.9 respectively	<i>Ganoderma</i> <i>leucocontextum</i> [4]
Lanosta-7,9(11),24- trien-3β,15α,22β- triacetoxy-26-oic acid	Nitric Oxide (NO) Production	0.6 ± 0.1	<i>Ganoderma</i> <i>sinense</i> [5]
Various Lanostane Triterpenoids	Nitric Oxide (NO) Production	3.65 ± 0.41 - 28.04 ± 2.81	<i>Ganoderma curtisii</i> [6]

## Key Signaling Pathways and Experimental Workflow

To provide a broader context, the following diagrams illustrate a key signaling pathway targeted by **Lanostane** derivatives and a generalized workflow for inhibitor screening.

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